Cas no 2229183-88-2 (4-bromo-3-(oxiran-2-yl)benzonitrile)
4-bromo-3-(oxiran-2-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-3-(oxiran-2-yl)benzonitrile
- EN300-1934719
- 2229183-88-2
-
- Inchi: 1S/C9H6BrNO/c10-8-2-1-6(4-11)3-7(8)9-5-12-9/h1-3,9H,5H2
- InChI Key: JRXNEOWUTJSSDD-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C#N)C=C1C1CO1
Computed Properties
- Exact Mass: 222.96328g/mol
- Monoisotopic Mass: 222.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 36.3Ų
4-bromo-3-(oxiran-2-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1934719-0.05g |
4-bromo-3-(oxiran-2-yl)benzonitrile |
2229183-88-2 | 0.05g |
$719.0 | 2023-09-17 | ||
| Enamine | EN300-1934719-0.1g |
4-bromo-3-(oxiran-2-yl)benzonitrile |
2229183-88-2 | 0.1g |
$755.0 | 2023-09-17 | ||
| Enamine | EN300-1934719-0.25g |
4-bromo-3-(oxiran-2-yl)benzonitrile |
2229183-88-2 | 0.25g |
$789.0 | 2023-09-17 | ||
| Enamine | EN300-1934719-0.5g |
4-bromo-3-(oxiran-2-yl)benzonitrile |
2229183-88-2 | 0.5g |
$823.0 | 2023-09-17 | ||
| Enamine | EN300-1934719-1.0g |
4-bromo-3-(oxiran-2-yl)benzonitrile |
2229183-88-2 | 1g |
$857.0 | 2023-06-02 | ||
| Enamine | EN300-1934719-2.5g |
4-bromo-3-(oxiran-2-yl)benzonitrile |
2229183-88-2 | 2.5g |
$1680.0 | 2023-09-17 | ||
| Enamine | EN300-1934719-5.0g |
4-bromo-3-(oxiran-2-yl)benzonitrile |
2229183-88-2 | 5g |
$2485.0 | 2023-06-02 | ||
| Enamine | EN300-1934719-10.0g |
4-bromo-3-(oxiran-2-yl)benzonitrile |
2229183-88-2 | 10g |
$3683.0 | 2023-06-02 | ||
| Enamine | EN300-1934719-1g |
4-bromo-3-(oxiran-2-yl)benzonitrile |
2229183-88-2 | 1g |
$857.0 | 2023-09-17 | ||
| Enamine | EN300-1934719-5g |
4-bromo-3-(oxiran-2-yl)benzonitrile |
2229183-88-2 | 5g |
$2485.0 | 2023-09-17 |
4-bromo-3-(oxiran-2-yl)benzonitrile Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
Additional information on 4-bromo-3-(oxiran-2-yl)benzonitrile
Introduction to 4-bromo-3-(oxiran-2-yl)benzonitrile (CAS No. 2229183-88-2)
4-bromo-3-(oxiran-2-yl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 2229183-88-2, is a significant intermediate in the realm of organic synthesis and pharmaceutical research. This compound, featuring a brominated aromatic ring coupled with an oxirane group and a benzonitrile moiety, has garnered attention due to its versatile structural framework, which makes it a valuable precursor in the development of various biologically active molecules.
The structural motif of 4-bromo-3-(oxiran-2-yl)benzonitrile encompasses several key functional groups that contribute to its reactivity and utility. The bromine atom at the para position relative to the oxirane substituent enhances its electrophilicity, facilitating nucleophilic aromatic substitution reactions. Meanwhile, the oxirane ring, also known as an epoxide, serves as a versatile handle for further functionalization through ring-opening reactions with nucleophiles such as amines, alcohols, and thiols. The benzonitrile group introduces a polar electron-withdrawing nature, influencing the electronic properties of the aromatic system and enabling interactions with biological targets.
In recent years, the demand for specialized intermediates like 4-bromo-3-(oxiran-2-yl)benzonitrile has surged in the pharmaceutical industry, driven by the need for innovative molecules with enhanced efficacy and reduced side effects. The compound's unique structural features make it particularly useful in constructing heterocyclic scaffolds, which are prevalent in many therapeutic agents. For instance, derivatives of this compound have been explored in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds.
One of the most compelling applications of 4-bromo-3-(oxiran-2-yl)benzonitrile lies in its role as a building block for drug discovery programs. Researchers have leveraged its reactivity to develop novel analogs with tailored biological activities. A notable example comes from studies on tyrosine kinase inhibitors (TKIs), where modifications at the oxirane and benzonitrile positions have led to compounds with improved selectivity and potency against target enzymes implicated in cancer progression. These findings underscore the compound's potential as a scaffold for next-generation oncology therapies.
The synthesis of 4-bromo-3-(oxiran-2-yl)benzonitrile typically involves multi-step organic transformations that highlight its synthetic versatility. Starting from commercially available precursors such as 3-bromobenzonitrile, functionalization at the para position is achieved through electrophilic aromatic substitution reactions followed by epoxidation to introduce the oxirane ring. This synthetic route underscores the compound's accessibility while maintaining high yields and purity standards essential for pharmaceutical applications.
Recent advances in catalytic methods have further refined the preparation of 4-bromo-3-(oxiran-2-yl)benzonitrile, enabling more efficient and sustainable synthetic pathways. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce additional substituents at strategic positions within the molecule. These techniques not only enhance synthetic efficiency but also expand the chemical space available for drug discovery efforts.
The biological significance of 4-bromo-3-(oxiran-2-yl)benzonitrile extends beyond its role as an intermediate. Functional derivatives of this compound have demonstrated promising activity against various disease targets. In particular, studies on their interaction with biological macromolecules have provided insights into structure-activity relationships (SAR), guiding medicinal chemists in optimizing lead compounds for clinical development. Such investigations highlight the compound's importance in both academic research and industrial drug development pipelines.
The future prospects for 4-bromo-3-(oxiran-2-yl)benzonitrile are bright, with ongoing research exploring new synthetic methodologies and biological applications. Innovations in computational chemistry and high-throughput screening are expected to accelerate the discovery of novel derivatives with enhanced pharmacological properties. As these technologies mature, compounds derived from 4-bromo-3-(oxiran-2-yl)benzonitrile are poised to play a pivotal role in addressing unmet medical needs across multiple therapeutic areas.
In conclusion, 4-bromo-3-(oxiran-2-yl)benzonitrile (CAS No. 2229183-88-2) represents a cornerstone in modern synthetic chemistry and pharmaceutical research. Its unique structural features, coupled with its reactivity and synthetic tractability, make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutics. As scientific understanding continues to evolve, this compound will undoubtedly remain at the forefront of drug discovery efforts worldwide.
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